molecular formula C12H14N2O3 B1293926 Butanamide, N-[4-(acetylamino)phenyl]-3-oxo- CAS No. 4433-78-7

Butanamide, N-[4-(acetylamino)phenyl]-3-oxo-

Cat. No.: B1293926
CAS No.: 4433-78-7
M. Wt: 234.25 g/mol
InChI Key: PNVSDRLLBNUJBE-UHFFFAOYSA-N
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Description

Butanamide, N-[4-(acetylamino)phenyl]-3-oxo- is a useful research compound. Its molecular formula is C12H14N2O3 and its molecular weight is 234.25 g/mol. The purity is usually 95%.
The exact mass of the compound Butanamide, N-[4-(acetylamino)phenyl]-3-oxo- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 109485. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Butanamide, N-[4-(acetylamino)phenyl]-3-oxo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butanamide, N-[4-(acetylamino)phenyl]-3-oxo- including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

N-(4-acetamidophenyl)-3-oxobutanamide, also known as Acetaminophen or Paracetamol, primarily targets the cyclooxygenase (COX) pathways . It is often categorized alongside NSAIDs (nonsteroidal anti-inflammatory drugs) due to its ability to inhibit these pathways .

Mode of Action

It is thought to exert central actions which ultimately lead to the inhibition of the cox pathways . This inhibition results in a decrease in the formation of prostaglandins, which are mediators of pain and inflammation .

Biochemical Pathways

Acetaminophen’s action affects the cyclooxygenase and serotonergic pathways . It also involves the endocannabinoid and vanilloid systems and the T-type calcium-channel Cav3.2 . The drug’s metabolite, AM404, is formed in the brain by the fatty acid amide hydrolase (FAAH) enzyme . This metabolic pathway plays a role in the analgesic action of Acetaminophen .

Result of Action

The primary result of Acetaminophen’s action is its analgesic (pain-relieving) and antipyretic (fever-reducing) effects . These effects are achieved through the inhibition of the COX pathways and the reduction of prostaglandin synthesis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Acetaminophen. For instance, the presence of Acetaminophen in various water sources has become a significant environmental concern . This contamination poses health risks to those consuming affected water, primarily due to the production of toxic compounds such as 4-aminophenol, known for its liver-damaging effects .

Biochemical Analysis

Biochemical Properties

Butanamide, N-[4-(acetylamino)phenyl]-3-oxo- plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .

Cellular Effects

The effects of Butanamide, N-[4-(acetylamino)phenyl]-3-oxo- on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can affect cell signaling pathways by interacting with key signaling molecules, thereby influencing cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, Butanamide, N-[4-(acetylamino)phenyl]-3-oxo- exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, thereby affecting cellular functions. The compound’s ability to interact with enzymes and other proteins is crucial for its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Butanamide, N-[4-(acetylamino)phenyl]-3-oxo- change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound can result in sustained changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of Butanamide, N-[4-(acetylamino)phenyl]-3-oxo- vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses can result in toxic or adverse effects, highlighting the importance of dosage regulation in experimental settings .

Metabolic Pathways

Butanamide, N-[4-(acetylamino)phenyl]-3-oxo- is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways. For example, it can affect the activity of enzymes involved in the synthesis and degradation of certain metabolites, leading to changes in metabolic flux and metabolite levels . These interactions are crucial for understanding the compound’s overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of Butanamide, N-[4-(acetylamino)phenyl]-3-oxo- within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments. Understanding these transport mechanisms is essential for elucidating the compound’s biochemical activity and effects on cellular function .

Subcellular Localization

The subcellular localization of Butanamide, N-[4-(acetylamino)phenyl]-3-oxo- is an important factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with biomolecules and its overall biochemical activity .

Properties

IUPAC Name

N-(4-acetamidophenyl)-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-8(15)7-12(17)14-11-5-3-10(4-6-11)13-9(2)16/h3-6H,7H2,1-2H3,(H,13,16)(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNVSDRLLBNUJBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1=CC=C(C=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4063456
Record name Butanamide, N-[4-(acetylamino)phenyl]-3-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4063456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4433-78-7
Record name N-[4-(Acetylamino)phenyl]-3-oxobutanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4433-78-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Acetamidoacetoacetanilide
Source ChemIDplus
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Record name p-Acetamidoacetoacetanilide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109485
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Record name Butanamide, N-[4-(acetylamino)phenyl]-3-oxo-
Source EPA Chemicals under the TSCA
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Record name Butanamide, N-[4-(acetylamino)phenyl]-3-oxo-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[4-(acetylamino)phenyl]-3-oxobutyramide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.398
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Record name P-ACETAMIDOACETOACETANILIDE
Source FDA Global Substance Registration System (GSRS)
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